molecular formula C17H17NO4 B3053667 Benzyl N-benzyloxycarbonylglycinate CAS No. 5513-38-2

Benzyl N-benzyloxycarbonylglycinate

Cat. No. B3053667
CAS RN: 5513-38-2
M. Wt: 299.32 g/mol
InChI Key: STICGTUXBDFNAJ-UHFFFAOYSA-N
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Description

Benzyl N-benzyloxycarbonylglycinate is a chemical compound . It is a derivative of glycine having a benzyloxycarbonyl protecting group attached to the nitrogen .


Synthesis Analysis

The synthesis of similar compounds often involves the coupling of benzyl alcohols with ammonia via the borrowing hydrogen methodology . Another method involves bromination, benzyl protection, and halogen exchange reaction .


Molecular Structure Analysis

The molecular formula of Benzyl N-benzyloxycarbonylglycinate is C17H17NO4 . The average molecular weight is 299.32118 .


Chemical Reactions Analysis

N-benzyloxycarbonylglycine hydrolase is an enzyme that catalyzes the chemical reaction of N-benzyloxycarbonylglycine with water to produce benzyl alcohol, CO2, and glycine .

Scientific Research Applications

Renewable Benzyl Alcohol Production

Benzyl N-benzyloxycarbonylglycinate plays a role in the renewable production of benzyl alcohol, a solvent used in pharmaceuticals, cosmetics, and flavor/fragrance industries. Escherichia coli has been engineered to convert glucose into benzyl alcohol, involving the production of benzaldehyde from endogenous phenylpyruvate, which is then reduced to benzyl alcohol. This process achieved a significant increase in benzyl alcohol titers, demonstrating a promising approach for sustainable benzyl alcohol production from renewable resources (Pugh et al., 2015).

Synthesis of Dehydroamino Acids

Benzyl N-benzyloxycarbonylglycinate has been utilized in the synthesis of α,β-didehydroamino acid derivatives. This involves reactions with various nitro compounds, showcasing its utility in synthesizing important amino acid derivatives, which are valuable in pharmaceuticals and chemical synthesis (Nagano & Kinoshita, 2000).

Antimicrobial Activity in Metal Complexes

Complexes of Zn(II), Cd(II), and Co(II) with N-benzyloxycarbonylglycinate have shown antimicrobial activity, particularly against the fungal pathogen Candida albicans. These complexes exhibit various geometrical structures and their antimicrobial properties indicate potential applications in developing new antimicrobial agents (Miodragović et al., 2008).

Catalysis in Organic Synthesis

The compound is involved in catalytic processes in organic synthesis, like the palladium-catalyzed decarboxylative benzylation of diphenylglycinate imines. This method forms new Csp(3)-Csp(3) bonds and tolerates various heteroaromatic moieties, indicating its versatility in organic synthesis (Fields & Chruma, 2010).

Future Directions

The development and applications of novel synthetic intermediates are essential for synthetic chemistry . α-Amino alkyl radicals have been proven to be promising synthetic intermediates for the construction of versatile natural products and drugs .

properties

IUPAC Name

benzyl 2-(phenylmethoxycarbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(21-12-14-7-3-1-4-8-14)11-18-17(20)22-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STICGTUXBDFNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203645
Record name Benzyl N-benzyloxycarbonylglycinate
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Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-benzyloxycarbonylglycinate

CAS RN

5513-38-2
Record name N-[(Phenylmethoxy)carbonyl]glycine phenylmethyl ester
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Record name Benzyl N-benzyloxycarbonylglycinate
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Record name Benzyl N-benzyloxycarbonylglycinate
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Record name Benzyl N-benzyloxycarbonylglycinate
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Synthesis routes and methods I

Procedure details

To a solution of N-benzyloxycarbonylglycine (0.42 g) and triethylamine (0.28 ml) in dioxane (5 ml), ethyl 2-benzyloxycarbonyloxyimino-2-cyanoacetate (0.55 g) is added, and the resulting mixture is stirred for 3 hours. The reaction mixture is treated as in Example A to give N-benzyloxycarbonylglycine benzyl ester (0.57 g) as an oil.
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ethyl 2-benzyloxycarbonyloxyimino-2-cyanoacetate
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Synthesis routes and methods II

Procedure details

To a mixture of 1.05 g. of N-benzyloxycarbonylglycine, 0.54 g. of benzylalcohol and 50 ml. of methylene chloride is added dropwise a solution of 1.31 g. of triphenyl phosphine and 1.10 g. of 2,2'-dipyridyl disulfide in 20 ml. of methylene chloride while stirring at room temperature. After completion of the addition, the mixture is stirred at room temperature for an additional 6 hours. The reaction mixture is treated with the same procedure as described above to give 1.36 g. of the desired product melting at 71° - 72°C.
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Synthesis routes and methods III

Procedure details

A mixture of 2.09 g. of N-benzyloxycarbonylglycine, 2.62 g. of triphenyl phosphine, 2.61 g. of 2-nitrobenzenesulfenic acid benzyl ester, 2.20 g. of 2,2'-dipyridyl disulfide and 50 ml. of methylene chloride is stirred at room temperature for 3 hours. The reaction mixture is washed successively with water, saturated aqueous sodium bicarbonate, water, 0.1 N hydrochloric acid and water and then dried over anhydrous sodium sulfate. The solvent is distilled off. The residue is dissolved in methylene chloride. The solution is subjected to column chromatography using silica gel and eluted with methylene chloride. Distillation of the solvent from the eluate gives 2.51 g. of the desired product melting at 72°C.
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2-nitrobenzenesulfenic acid benzyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Li, XJ Zhou, Q Ma - Synthetic communications, 1995 - Taylor & Francis
… 1.5g of benzyl Nbenzyloxycarbonylglycinate in 3 mL DMF was injected in by syringe. The stirred mixture was kept at 70OC for 4 hours. After TLC showed that the reaction was complete, …
Number of citations: 4 www.tandfonline.com

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